molecular formula C9H12O3 B1601363 1-Methoxy-2-(methoxymethoxy)benzene CAS No. 73220-26-5

1-Methoxy-2-(methoxymethoxy)benzene

Cat. No. B1601363
CAS RN: 73220-26-5
M. Wt: 168.19 g/mol
InChI Key: RGPYMYQHGXCBPN-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethoxy)benzene is a chemical compound also known as veratraldehyde dimethyl acetal. It is a colorless liquid with a strong, sweet, and floral odor. This compound is widely used in the fragrance and flavor industry. However, it also has several applications in the field of scientific research.

Scientific Research Applications

Synthesis and Material Science One application in the synthesis and material science domain is the development of nonsymmetric pillar[5]arenes through the catalytic cyclocondensation involving derivatives of methoxybenzene compounds. These structures have shown the capability to encapsulate guest molecules, indicating potential in molecular recognition and sensor design (Kou et al., 2010).

Catalysis and Chemical Recovery In the realm of catalysis and chemical recovery, methoxybenzene derivatives have been explored for the selective separation of palladium(II) from secondary raw materials, such as spent automotive catalysts. This showcases their utility in recycling and resource recovery processes (Traeger et al., 2012).

Liquid Crystalline Phases and Material Properties Research into crowded arenes, including methoxybenzene derivatives, has led to discoveries of new molecular assemblies that form liquid crystalline phases. These studies contribute to our understanding of material properties and the development of novel liquid crystal materials (Bushey et al., 2001).

Photoreactivity in Organic Chemistry Methoxybenzene derivatives are also studied for their photoreactivity, particularly in the context of lignin model compounds. Understanding the behavior of these compounds under light irradiation can inform the development of photochemical processes and the degradation of lignin in biomass (Ruggiero et al., 1997).

Chemical Oxidation and Synthesis Investigations into the oxidation of methoxy-(1-methylethyl)benzenes to hydroperoxides demonstrate the chemical versatility and reactivity of methoxybenzene derivatives. These findings have implications for industrial oxidation processes and the synthesis of fine chemicals (Zawadiak et al., 2005).

properties

IUPAC Name

1-methoxy-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPYMYQHGXCBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501670
Record name 1-Methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-(methoxymethoxy)benzene

CAS RN

73220-26-5
Record name 1-Methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (67.9 g, 605 mmol) was dissolved in a mixed solvent of DMF (500 mL) and THF (500 mL), then with cooling with ice, 2-methoxyphenol (68.28 g, 550 mmol) was dropwise added. This was stirred at room temperature for 2 hours, and then chloromethyl methyl ether (46 mL, 605 mmol) was added. After stirred for 5 hours at room temperature, aqueous saturated ammonium chloride solution was added to the reaction solution, and extracted with ethyl acetate. The organic layer was washed with saturated saline, then dried with sodium sulfate, and concentrated. Purified by silica gel column chromatography, the intended compound (97.66 g, 100%) was obtained as a pale yellow oil.
Quantity
67.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
68.28 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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